molecular formula C18H16O7 B122263 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate CAS No. 145904-50-3

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate

Cat. No.: B122263
CAS No.: 145904-50-3
M. Wt: 344.3 g/mol
InChI Key: VMNHBRAHVFOYGK-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate is a compound that belongs to the class of phenolic esters. It is derived from caffeic acid and is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate typically involves the esterification of caffeic acid with 3,4-dihydroxyphenylacetone. One common method is the one-pot process where 3,4-dihydroxybenzaldehyde reacts with Meldrum’s acid to form malonic acid mono-esters, which then react with 3,4-dihydroxyphenylacetone to afford the desired esters in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of natural preservatives and antioxidants for food and cosmetic products.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate is unique due to its specific combination of antioxidant, anti-inflammatory, and anticancer properties. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications.

Conclusion

This compound is a compound with significant potential in scientific research and therapeutic applications. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[3-(3,4-dihydroxyphenyl)-2-oxopropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c19-13(7-12-2-5-15(21)17(23)9-12)10-25-18(24)6-3-11-1-4-14(20)16(22)8-11/h1-6,8-9,20-23H,7,10H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNHBRAHVFOYGK-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145904-50-3
Record name Petasiphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145904503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
Reactant of Route 2
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
Reactant of Route 4
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
Reactant of Route 5
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate
Reactant of Route 6
3-(3,4-Dihydroxyphenyl)-2-oxopropyl caffeate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.